3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide
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Overview
Description
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is a complex organic compound characterized by its unique structure, which includes both hydroxyl and amide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,5-dihydroxybenzoic acid with an appropriate amine under acidic or basic conditions.
Introduction of the Phenylbutenylidene Group: The next step involves the introduction of the phenylbutenylidene group through a condensation reaction with 4-phenylbut-3-en-2-one. This step is typically carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in oxidative stress and inflammation.
Modulate Signaling Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis.
Bind to Receptors: It can bind to specific receptors, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-N(4-hydroxyphenyl)benzamide: Similar structure but with an additional hydroxyl group on the phenyl ring.
2,3-Dimethoxybenzamides: Differ in the substitution pattern on the benzene ring.
3-Acetoxy-2-methylbenzamides: Differ in the functional groups attached to the benzene ring.
Uniqueness
3,5-Dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide is unique due to its specific combination of functional groups and the presence of the phenylbutenylidene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(7-8-13-5-3-2-4-6-13)18-19-17(22)14-9-15(20)11-16(21)10-14/h2-11,20-21H,1H3,(H,19,22)/b8-7+,18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPCEMTVZKIHHD-COKRBVQGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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